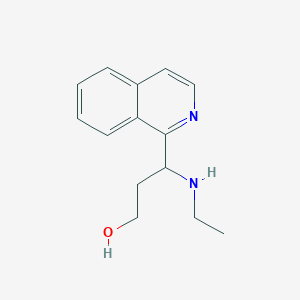
3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol is an organic compound that features both an ethylamino group and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol typically involves the following steps:
Starting Materials: Isoquinoline and ethylamine are the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction can yield different alcohols or amines.
Substitution: The ethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces different alcohols or amines.
Substitution: Produces various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylamino)-3-(isoquinolin-1-yl)propan-1-ol
- 3-(Propylamino)-3-(isoquinolin-1-yl)propan-1-ol
- 3-(Butylamino)-3-(isoquinolin-1-yl)propan-1-ol
Uniqueness
3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol is unique due to its specific ethylamino group, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-(ethylamino)-3-isoquinolin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H18N2O/c1-2-15-13(8-10-17)14-12-6-4-3-5-11(12)7-9-16-14/h3-7,9,13,15,17H,2,8,10H2,1H3 |
Clave InChI |
BAQPCFOATWBPDS-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CCO)C1=NC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



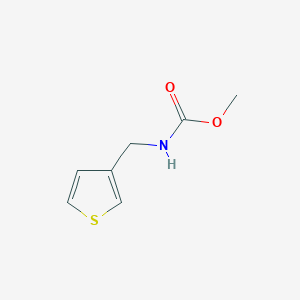

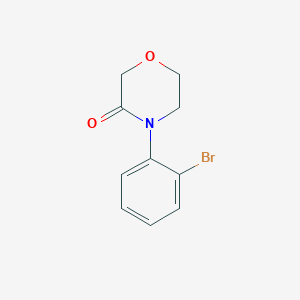
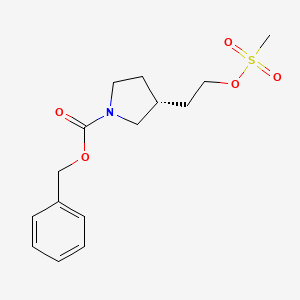
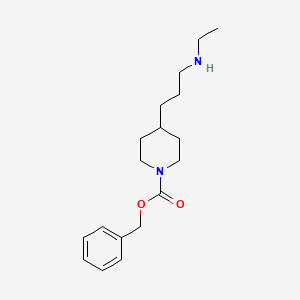
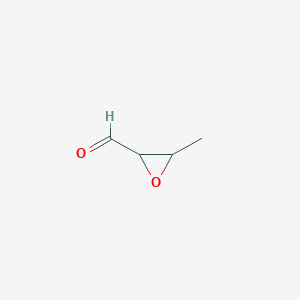

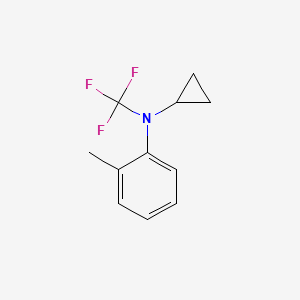
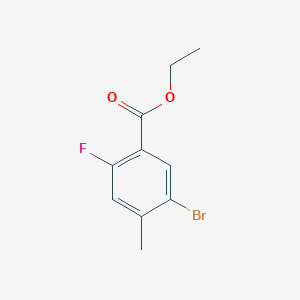

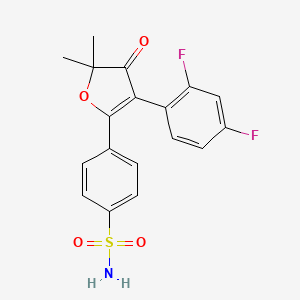
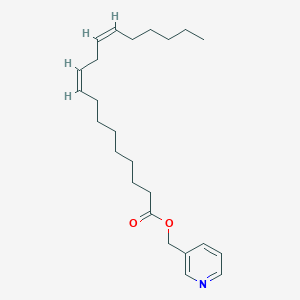
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
